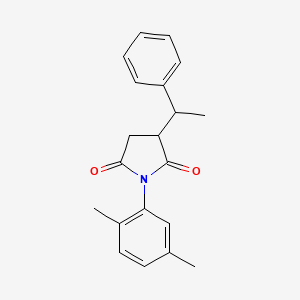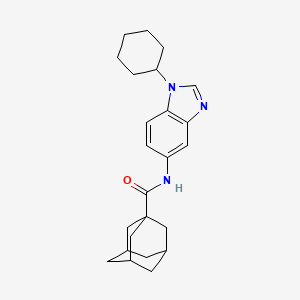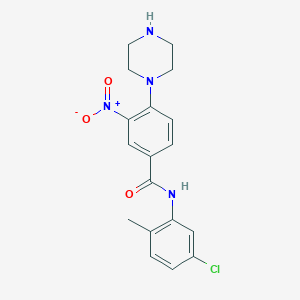
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Methaqualone, is a synthetic sedative-hypnotic drug that was widely used in the 1960s and 1970s as a recreational drug. Although Methaqualone is no longer prescribed for medical use, it remains a topic of interest for scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the suppression of neuronal activity, resulting in sedation and relaxation.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a range of biochemical and physiological effects, including sedation, relaxation, and muscle relaxation. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione also has anticonvulsant properties, which make it a potential treatment for epilepsy. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione can also cause respiratory depression, which can be fatal in overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has advantages and limitations for lab experiments. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's sedative and anxiolytic properties make it a useful tool for studying the central nervous system's inhibitory effects. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's potential for abuse and overdose limits its use in lab experiments.
Direcciones Futuras
There are several future directions for 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione research. One area of interest is the development of new analogs of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved therapeutic properties and reduced potential for abuse. Another area of interest is the investigation of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's effects on specific GABA receptor subtypes, which could lead to the development of more targeted treatments for anxiety disorders and epilepsy.
Conclusion
In conclusion, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a synthetic sedative-hypnotic drug that has potential therapeutic applications. 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's mechanism of action as a GABA receptor agonist makes it a promising candidate for the treatment of anxiety disorders and epilepsy. However, 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione's potential for abuse and overdose limits its use in lab experiments. Further research is needed to develop new analogs of 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved therapeutic properties and to investigate its effects on specific GABA receptor subtypes.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,5-dimethylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has sedative, anxiolytic, and anticonvulsant properties, which make it a promising candidate for the treatment of anxiety disorders and epilepsy.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-9-10-14(2)18(11-13)21-19(22)12-17(20(21)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMGTNUTFPOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4195011.png)
![methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4195012.png)
![6-amino-4-[2,4-dimethyl-5-(1-pyrrolidinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4195017.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthyl-3-phenylpropanamide](/img/structure/B4195037.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B4195048.png)
![ethyl 5-acetyl-2-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4195057.png)
![N-[4-(aminosulfonyl)benzyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4195068.png)

![4-(4-benzyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4195098.png)
![3-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4195105.png)
![2-(2-bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4195115.png)
![N-(4-fluorophenyl)-3-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4195120.png)